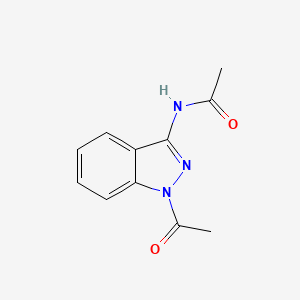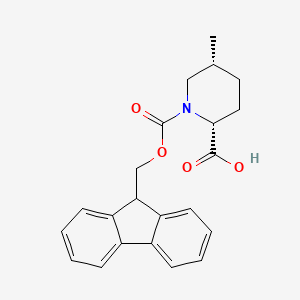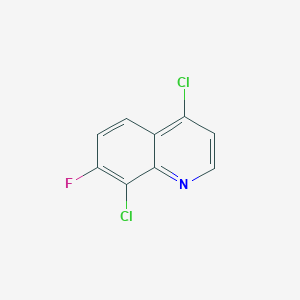![molecular formula C17H17BrN2O5S B2808559 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903195-49-2](/img/structure/B2808559.png)
3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The molecule also contains functional groups such as bromo, sulfonyl, and oxy groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the structures of similar compounds . It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The bromo, sulfonyl, and oxy groups are attached at specific positions on these rings .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of novel heterocyclic compounds, including pyridines and pyrazoles, has been reported, showcasing the diversity of chemical reactions and the potential for producing compounds with significant biological activity. These syntheses involve various strategies, including one-pot reactions and the use of different catalysts and conditions to achieve the desired products. For instance, magnetically separable graphene oxide anchored sulfonic acid was utilized as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, indicating the efficiency of novel catalysts in facilitating complex reactions (Zhang et al., 2016).
Antibacterial and Antioxidant Applications
- Several studies have focused on evaluating the antibacterial and antioxidant properties of synthesized compounds. For example, new 4-pyrrolidin-3-cyanopyridine derivatives were investigated for their antimicrobial activity against a wide range of bacteria, demonstrating the potential of novel synthetic compounds in contributing to antibacterial research (Bogdanowicz et al., 2013). Additionally, compounds containing bromophenols were synthesized and showed significant antioxidant activities, suggesting their potential use as natural antioxidant agents (Rezai et al., 2018).
Enzyme Inhibition for Therapeutic Applications
- The research into enzyme inhibitors has yielded promising results, with several compounds being evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These studies are crucial for the development of therapeutic agents for diseases such as Alzheimer's and diabetes. For instance, isatin 1,2,3-triazoles were synthesized and found to be potent inhibitors against caspase-3, showing competitive inhibitory mechanisms and suggesting potential therapeutic applications (Jiang & Hansen, 2011).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin , which is used as a biochemical reagent in life science research . .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin are often used in biochemical research, suggesting that they may interact with a variety of biochemical pathways .
Propiedades
IUPAC Name |
3-bromo-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c18-14-2-1-6-19-17(14)25-12-5-7-20(11-12)26(21,22)13-3-4-15-16(10-13)24-9-8-23-15/h1-4,6,10,12H,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKMPISXJZKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

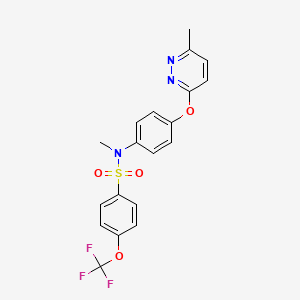
![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)
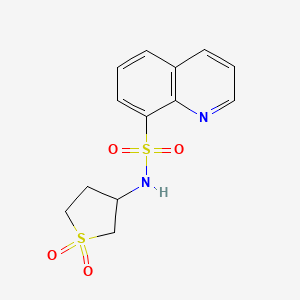
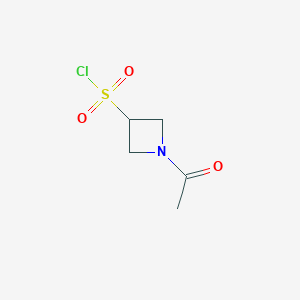
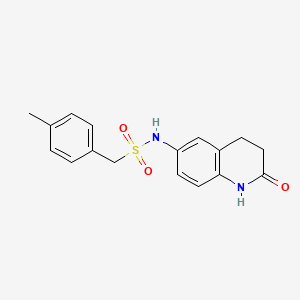
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)
![3-(4-Chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2808492.png)

